

# Diphenyltin Dichloride-d10 CAS number and molecular weight.

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Compound of Interest		
Compound Name:	Diphenyltin Dichloride-d10	
Cat. No.:	B15557519	Get Quote

An In-Depth Technical Guide to **Diphenyltin Dichloride-d10** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diphenyltin Dichloride-d10**, a deuterated organotin compound with significant applications in analytical chemistry and potential as a therapeutic agent. This document details its chemical properties, relevant experimental protocols, and its role in inhibiting the crucial MDM2-p53 cancer pathway.

# **Core Compound Data**

**Diphenyltin Dichloride-d10** is the deuterated analog of Diphenyltin Dichloride. The deuterium labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of organotin compounds.



Property	Value	Source
Chemical Name	Dichloro- bis(pentadeuteriophenyl)stann ane	PubChem
Synonyms	Dichlorobis(phenyl-d5)tin, Dichlorodiphenylstannane-d10	-
CAS Number (unlabeled)	1135-99-5	NIST WebBook[1]
Molecular Formula	C12D10Cl2Sn	PubChem[2]
Molecular Weight	353.9 g/mol	PubChem[2]

# **Applications in Quantitative Analysis**

**Diphenyltin Dichloride-d10** is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Diphenyltin Dichloride and other organotin compounds in various matrices. IDMS is a highly precise analytical technique that corrects for sample loss during preparation and instrumental variability.

# Experimental Protocol: Quantitative Analysis of Diphenyltin Dichloride in Environmental Samples using GC-MS

This protocol provides a general framework for the determination of Diphenyltin Dichloride in a sample matrix (e.g., water, sediment) using **Diphenyltin Dichloride-d10** as an internal standard.

### 2.1.1. Materials and Reagents

- · Diphenyltin Dichloride standard
- **Diphenyltin Dichloride-d10** internal standard solution (of known concentration)
- Organic solvents (e.g., hexane, dichloromethane)



- Derivatizing agent (e.g., sodium tetraethylborate)
- Anhydrous sodium sulfate
- · GC-MS system

### 2.1.2. Sample Preparation and Extraction

- Accurately weigh a known amount of the sample matrix.
- Spike the sample with a known amount of the Diphenyltin Dichloride-d10 internal standard solution.
- Perform a liquid-liquid or solid-phase extraction to isolate the organotin compounds.
- Dry the organic extract using anhydrous sodium sulfate.
- Concentrate the extract to a specific volume.

#### 2.1.3. Derivatization

- To the concentrated extract, add the derivatizing agent (e.g., sodium tetraethylborate) to convert the polar organotin chlorides into their more volatile ethylated derivatives.
- Allow the reaction to proceed for a specified time at a controlled temperature.
- Quench the reaction and extract the derivatized compounds into an organic solvent.

### 2.1.4. GC-MS Analysis

- Inject a small volume of the derivatized extract onto the GC-MS system.
- Separate the analytes using an appropriate GC column and temperature program.
- Detect the analytes using the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the native and deuterated diphenyltin derivatives.

### 2.1.5. Quantification



- Calculate the ratio of the peak area of the native Diphenyltin Dichloride to the peak area of the Diphenyltin Dichloride-d10 internal standard.
- Determine the concentration of Diphenyltin Dichloride in the original sample using a calibration curve prepared with standards of known concentrations and a constant amount of the internal standard.

# Role in Cancer Research: Inhibition of the MDM2p53 Interaction

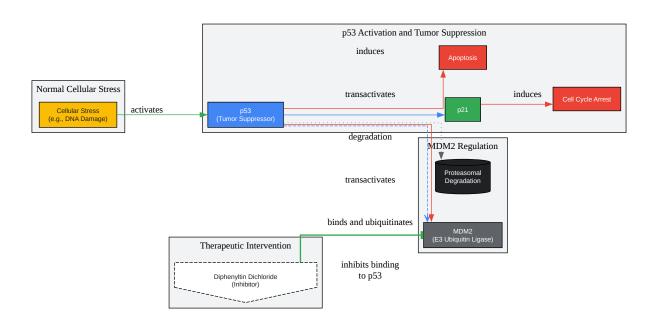
Recent research has identified compounds with a diphenyltin dichloride core structure as potent inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[3] This interaction is a critical regulator of the tumor suppressor protein p53.

## The MDM2-p53 Signaling Pathway

The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.

Inhibiting the MDM2-p53 interaction can restore the tumor-suppressing function of p53, making it a promising strategy for cancer therapy.





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MDM2-p53 signaling pathway and the inhibitory action of Diphenyltin Dichloride.

# **Experimental Protocol: Screening for MDM2-p53 Interaction Inhibitors**

A common in vitro method to screen for inhibitors of the MDM2-p53 interaction is the Fluorescence Polarization (FP) assay.

3.2.1. Principle



The FP assay measures the change in the polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. A compound that inhibits the interaction will prevent the binding of the fluorescent peptide to MDM2, resulting in a low fluorescence polarization value.

### 3.2.2. Materials and Reagents

- Recombinant human MDM2 protein
- Fluorescently labeled p53 peptide (e.g., FITC-p53)
- Assay buffer
- Test compounds (including Diphenyltin Dichloride)
- 384-well black plates
- Fluorescence plate reader with polarization filters

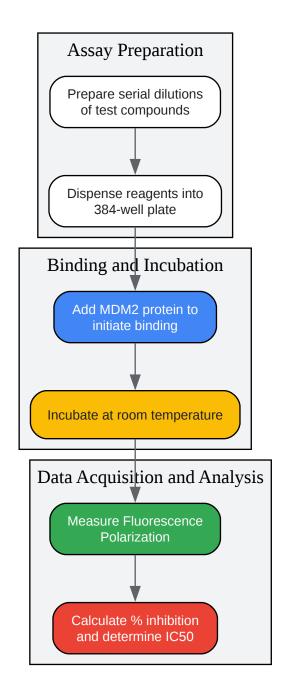
### 3.2.3. Assay Procedure

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 384-well plate, add the assay buffer, fluorescently labeled p53 peptide, and the test compounds.
- Add the MDM2 protein to initiate the binding reaction. Include controls with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
- Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
- Measure the fluorescence polarization using a plate reader.

### 3.2.4. Data Analysis



- Calculate the percentage of inhibition for each concentration of the test compound.
- Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value (the concentration of inhibitor required to inhibit 50% of the binding).



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Workflow for screening MDM2-p53 interaction inhibitors using a Fluorescence Polarization assay.

# **Synthesis of Diphenyltin Dichloride-d10**

While a specific, detailed synthesis protocol for **Diphenyltin Dichloride-d10** is not readily available in the public domain, it can be synthesized from deuterated benzene. A plausible synthetic route would involve the Grignard reaction of deuterated bromobenzene with tin tetrachloride.

### Conclusion

**Diphenyltin Dichloride-d10** is a valuable tool for researchers in both analytical chemistry and drug discovery. Its use as an internal standard ensures high accuracy in the quantification of organotin compounds. Furthermore, its structural core is of significant interest in the development of novel anticancer therapeutics targeting the MDM2-p53 pathway. This technical guide provides a foundational understanding of its properties, applications, and the experimental methodologies in which it plays a crucial role.

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### References

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